2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide
Overview
Description
2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3,4-dichlorophenyl group attached to an acetamide moiety, with additional methoxy and methyl substituents on the nitrogen atom
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3,4-dichloroaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently methylated using methyl iodide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted acetamides with various functional groups
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-N-methylacetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3,4-Dichlorophenyl)-N-methoxyacetamide: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
3,4-Dichloroaniline: The parent compound, which serves as a precursor in the synthesis of 2-(3,4-Dichlorophenyl)-N-methoxy-N-methylacetamide.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methoxy-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(15-2)10(14)6-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMLPRPTUNAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=C(C=C1)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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